molecular formula C15H15NO6 B11163460 N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11163460
M. Wt: 305.28 g/mol
InChI Key: RDUDGDSHBWLLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a coumarin-derived compound characterized by a 2H-chromen-2-one core substituted with hydroxy (7-position), methyl (4- and 8-positions), and oxo (2-position) groups. Coumarins are widely studied for their pharmacological activities, including antioxidant, anticoagulant, and anti-inflammatory properties .

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C15H15NO6/c1-7-9-3-4-11(17)8(2)14(9)22-15(21)10(7)5-12(18)16-6-13(19)20/h3-4,17H,5-6H2,1-2H3,(H,16,18)(H,19,20)

InChI Key

RDUDGDSHBWLLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The coumarin scaffold is synthesized via a modified Kostanecki-Robinson reaction , leveraging substituted salicylaldehydes and β-keto esters. For the target compound, 4,6-dimethyl-2-hydroxybenzaldehyde serves as the phenolic precursor, reacting with ethyl acetoacetate under acidic conditions (concentrated H<sub>2</sub>SO<sub>4</sub>) to yield 7-hydroxy-4,8-dimethylcoumarin (Fig. 1).

Reaction Conditions :

  • Molar Ratio : 1:1 (aldehyde:β-keto ester)

  • Temperature : 80–100°C (reflux)

  • Duration : 4–6 hours

  • Yield : 68–72%

Mechanistic Insights

The reaction proceeds through transesterification , cyclization , and dehydration , forming the characteristic α-pyrone ring. The methyl groups at positions 4 and 8 arise from the β-keto ester and aldehyde substituents, respectively.

Functionalization at the 3-Position: Introduction of the Acetyl Group

Synthesis of 3-Aminocoumarin

The 3-position is aminated via condensation of 7-hydroxy-4,8-dimethylcoumarin with acetylglycine in acetic anhydride and piperidine:

  • Acetylglycine Preparation :
    Glycine (5.0 g, 0.06 mol) is acetylated with acetic anhydride (14.5 g, 0.14 mol) in water, yielding acetylglycine (mp 206–207°C).

  • Coumarin Amination :
    A mixture of acetylglycine (5.0 g), substituted salicylaldehyde (12.2 g), and piperidine in acetic anhydride is refluxed at 130–140°C for 6 hours. Hydrolysis with HCl affords 3-aminocoumarin (70% yield, mp 127°C).

Acetylation at the 3-Position

The 3-amino group is acylated using chloroacetyl chloride in dry acetone under basic conditions (pyridine):

Procedure :

  • 3-Aminocoumarin (5.0 g, 0.03 mol) is dissolved in dry pyridine (50 mL).

  • Chloroacetyl chloride (9.27 g, 0.06 mol) in acetone is added dropwise at 0°C.

  • The mixture is stirred for 30 minutes, poured into cold water, and neutralized with NaHCO<sub>3</sub>.

  • The product, 3-chloroacetylamino-7-hydroxy-4,8-dimethylcoumarin , is isolated via crystallization (62% yield, mp 145°C).

Hydrolysis to Carboxylic Acid

The chloroacetyl group is hydrolyzed to acetic acid under alkaline conditions:

Conditions :

  • Reagent : 10% NaOH (aqueous)

  • Temperature : 80°C (2 hours)

  • Product : 7-Hydroxy-4,8-dimethylcoumarin-3-acetic acid (yield: 55%, mp 132–134°C).

Coupling with Glycine

Activation of the Carboxylic Acid

The coumarin-3-acetic acid is converted to its acyl chloride using thionyl chloride (SOCl<sub>2</sub>):

Procedure :

  • Coumarin-3-acetic acid (0.03 mol) is refluxed with SOCl<sub>2</sub> (6.25 g, 0.05 mol) in dry benzene (20 mL) for 1 hour.

  • Excess SOCl<sub>2</sub> is removed under vacuum, yielding coumarin-3-acetyl chloride (used immediately).

Amide Bond Formation

The acyl chloride is reacted with glycine in a biphasic system (water/acetone) with NaHCO<sub>3</sub> as a base:

Procedure :

  • Glycine (0.06 mol) is dissolved in 10% Na<sub>2</sub>CO<sub>3</sub> (26 mL).

  • Coumarin-3-acetyl chloride (0.03 mol) in acetone is added dropwise at 0°C.

  • The mixture is stirred for 16 hours, acidified with HCl, and extracted with ethyl acetate.

  • The crude product is purified via column chromatography (ethyl acetate/benzene, 1:3).

Yield : 58–65%

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3334 cm<sup>−1</sup> (N–H), 1724 cm<sup>−1</sup> (α-pyrone C=O), 1675 cm<sup>−1</sup> (amide C=O).

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 2.5 (s, 3H, CH<sub>3</sub>), 7.2–8.6 (m, 9H, Ar–H), 8.9 (s, 1H, CONH).

  • Elemental Analysis : C: 59.2%, H: 5.1%, N: 8.3% (Calc. for C<sub>16</sub>H<sub>15</sub>NO<sub>6</sub>).

Chromatographic Purity

  • TLC : R<sub>f</sub> = 0.29 (ethyl acetate/benzene, 1:3).

  • HPLC : >98% purity (C18 column, acetonitrile/water).

Optimization and Challenges

Yield Improvement

  • Solvent System : Replacing benzene with toluene reduces side reactions (yield increases to 70%).

  • Catalyst : Adding DMAP (4-dimethylaminopyridine) enhances acylation efficiency.

Byproduct Mitigation

  • Neutralization : Rapid neutralization with NaHCO<sub>3</sub> prevents hydrolysis of the acyl chloride.

  • Temperature Control : Maintaining 0°C during coupling minimizes glycine racemization .

Chemical Reactions Analysis

Types of Reactions

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has demonstrated notable antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

A study conducted in 2024 confirmed these findings, highlighting the compound's potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability.

Cell Line IC50 Value
MCF-7 (breast cancer)15 µM

This suggests that this compound may serve as a potential therapeutic agent for breast cancer treatment .

Anti-inflammatory Properties

Research has shown that this compound can modulate inflammatory responses. In a study involving LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines.

Cytokine Reduction Percentage
TNF-alpha~50%
IL-6~50%

These findings indicate its potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study published in MDPI assessed the antimicrobial efficacy of related compounds and established a correlation between structural features and biological activity. The results indicated that modifications to the chromone structure significantly enhanced antimicrobial potency against Gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines demonstrated that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents. These findings support further exploration into N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-y)acetyl]glycine's therapeutic applications .

Mechanism of Action

The mechanism of action of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Modified Substituents

N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
  • Structural Differences : This compound () shares the coumarin core and glycine moiety but differs in substituents: a chlorine atom at position 6 and a single methyl group at position 4 (vs. 4,8-dimethyl in the target compound).
  • Reduced methyl substitution (single vs. dual) may decrease steric hindrance, affecting binding to biological targets.
  • Spectral Data : While specific data for the target compound are unavailable, analogous compounds in show IR peaks for C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) groups, consistent with coumarin and glycine functionalities .
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
  • Structural Differences : Features a hydrazide group instead of glycine and a nitrobenzylidene substituent ().
  • Implications :
    • The hydrazide group may enhance metal-chelating properties compared to glycine.
    • The nitro group could increase oxidative stability but reduce solubility.
  • Synthesis : Prepared via condensation reactions in 1,4-dioxane with thioglycolic acid and ZnCl₂, similar to methods used for coumarin-glycine derivatives .

Heterocyclic Compounds with Divergent Cores

(Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidine)aceto-
  • Structural Differences: Contains an indolinone moiety linked via an ether bond ().
  • The ether linkage may reduce metabolic stability compared to acetylated glycine.
N-[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine
  • Structural Differences: Replaces the coumarin core with a pyridazinone ring ().
  • Implications: The pyridazinone ring’s electron-deficient nature may enhance interactions with enzymes like phosphodiesterases. Molecular weight (287.27 vs. ~325 for coumarin derivatives) could influence pharmacokinetics .

Flavone Analogues: 7-Hydroxy-4'-methoxyflavone (Pratol)

  • Structural Differences : Flavone core with hydroxy (7-position) and methoxy (4'-position) groups ().
  • Implications: Flavones generally exhibit stronger antioxidant activity due to conjugated π-systems, but lack the glycine moiety’s solubility advantages.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound C₁₆H₁₇NO₇ 335.31 7-OH, 4,8-diCH₃, 2-O, acetyl-glycine Coumarin
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-...) C₁₄H₁₂ClNO₆ 325.70 6-Cl, 7-OH, 4-CH₃, acetyl-glycine Coumarin
Compound 2k () C₂₀H₁₆N₄O₇ 424.36 4-CH₃, 7-OCH₂CO-, hydrazide, nitrobenzyl Coumarin
N-[(6-Oxo-3-phenylpyridazin-...) C₁₄H₁₃N₃O₄ 287.27 Pyridazinone, phenyl, acetyl-glycine Pyridazinone
7-Hydroxy-4'-methoxyflavone C₁₆H₁₂O₄ 268.26 7-OH, 4'-OCH₃ Flavone

Table 2: Spectral Data (Selected Compounds)

Compound IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Reference
Compound 2k 1685 (C=O), 3250 (NH) 2.35 (s, 3H, CH₃), 6.85–8.20 (aromatic)
Compound 2l 1690 (C=O), 3180 (NH) 2.30 (s, 3H, CH₃), 7.10–7.90 (aromatic)

Biological Activity

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine, a derivative of coumarin, has gained attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H21O5C_{18}H_{21}O_5 and a molecular weight of approximately 325.36 g/mol. Its structure features a coumarin moiety, which is often linked to various bioactive effects.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that similar coumarin compounds demonstrate IC50 values in the micromolar range for DPPH radical scavenging activity, indicating good antioxidant potential.

Antimicrobial Activity

Coumarins are recognized for their antimicrobial effects against various pathogens. Preliminary studies on this compound have shown promising results against both Gram-positive and Gram-negative bacteria. Derivatives with structural similarities have displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against common bacterial strains.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as HepG2. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis using annexin V/propidium iodide staining .

Table 1: Summary of Biological Activities

Activity Effect IC50/ MIC
AntioxidantScavenging free radicalsMicromolar range
AntimicrobialInhibition of bacterial growth32 - 128 µg/mL
AnticancerInduction of apoptosis in HepG2 cellsLow micromolar range

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The hydroxyl groups in the structure enhance radical scavenging capabilities.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis is mediated through the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vitro Cancer Study : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells in HepG2 cancer cell lines. Flow cytometry revealed an increase in early and late-stage apoptosis compared to control groups .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various strains of bacteria, confirming its potential as a novel antibacterial agent with effective MIC values.

Q & A

Q. What are the established synthetic routes for N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine?

Methodological Answer: The synthesis typically involves two steps:

Coumarin core formation : React 2-methyl resorcinol with diethyl 2-acetylsuccinate under acidic conditions to yield ethyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate. This intermediate is confirmed via 1H^1H-NMR (e.g., δ 10.38 ppm for the hydroxyl proton) and LC-MS (m/z 276.9 [M+H+^+]) .

Glycine conjugation : Hydrolyze the ester to the carboxylic acid, followed by coupling with glycine using activating agents like EDC/NHS. Purification involves chromatography and recrystallization.

Q. How is the molecular structure of this compound validated?

Methodological Answer:

  • X-ray crystallography : SHELXL is used for refinement. The coumarin core’s planarity and glycine linkage are confirmed via bond-length analysis (e.g., C=O bond ~1.21 Å). Hydrogen-bonding networks stabilize the crystal lattice .
  • Spectroscopy : 1H^1H-NMR identifies the acetyl-glycine moiety (δ 3.64 ppm for CH2_2 groups), while IR confirms carbonyl stretches (~1700 cm1^{-1}) .

Q. How do tautomeric forms of the coumarin core complicate spectroscopic interpretation?

Methodological Answer: The 7-hydroxy group in the coumarin ring can undergo keto-enol tautomerism, altering 1H^1H-NMR chemical shifts (e.g., δ 10.38 ppm for enol vs. δ 12–14 ppm for keto forms). To resolve this:

  • Use deuterated DMSO for NMR to stabilize the enol form.
  • Compare with X-ray data to confirm dominant tautomers .

Q. What strategies address discrepancies between computational and experimental structural data?

Methodological Answer:

  • DFT optimization : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental bond lengths. Adjust for solvent effects in simulations.
  • Multi-method validation : Cross-reference NMR, X-ray, and IR data. For example, a 0.02 Å deviation in C=O bond lengths between DFT and X-ray suggests solvation effects .

Q. How can this compound’s bioactivity be evaluated against bacterial targets?

Methodological Answer:

  • Enzyme inhibition assays : Test against Bacillus anthracis helicase using fluorescence resonance energy transfer (FRET). IC50_{50} values are derived from dose-response curves .
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in bacterial cultures.

Q. What metabolic stability challenges arise from the glycine moiety?

Methodological Answer:

  • In vitro hydrolysis : Incubate with liver microsomes to assess glycine cleavage. Use HPLC to monitor degradation products (e.g., free coumarin-acetic acid).
  • Stabilization strategies : Introduce methyl groups (e.g., 4,8-dimethyl) to sterically hinder enzymatic hydrolysis .

Q. Data Contradiction Analysis

Q. How to resolve conflicting logP values from computational vs. experimental methods?

Methodological Answer:

  • Experimental logP : Determine via shake-flask (aqueous/organic phase partitioning).
  • Computational adjustment : Apply correction factors for hydrogen-bond donors (e.g., 7-OH group reduces logP by 0.5 units). Reconcile using QSAR models .

Q. Methodological Optimization

Q. How to improve crystallization for X-ray studies?

Methodological Answer:

  • Solvent screening : Use high-boiling solvents (e.g., DMF) to slow crystallization.
  • Additives : Introduce 5% glycerol to enhance crystal lattice stability. SHELXD is used for phase refinement in low-symmetry space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.